molecular formula C10H9ClN2O2 B580577 ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate CAS No. 1234616-12-6

ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate

Cat. No. B580577
M. Wt: 224.644
InChI Key: BDJGZEWHTDMFSL-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a chemical compound with the linear formula C10H9CLN2O2 . It is a structural motif found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several methodologies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .


Molecular Structure Analysis

The molecular structure of ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is represented by the InChI code 1S/C10H9ClN2O2/c1-2-15-10(14)8-3-6-7(11)4-12-5-9(6)13-8/h3-5,13H,2H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is 224.65 g/mol . It has a topological polar surface area of 55 Ų . The compound has a complexity of 250 .

Scientific Research Applications

1. Immunomodulators Targeting Janus Kinase 3

  • Application Summary: This compound is used in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which are novel immunomodulators targeting Janus Kinase 3 (JAK3). These are used in treating immune diseases such as organ transplantation .
  • Methods of Application: The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .
  • Results: Compound 14c was identified as a potent, moderately selective JAK3 inhibitor, and the immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .

2. α-Amylase Inhibitors

  • Application Summary: Pyrrolo[2,3-d]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .
  • Methods of Application: In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC50 values in the 0.252–0.281 mM range .
  • Results: At a 200 μg/mL concentration, the exceptional percent inhibition values for compounds 5a, 5b, 5d, and 6a varied from 97.79±2.86% to 85.56±4.13% overperforming the standard (acarbose) .

3. Inhibitors of Fibroblast Growth Factor Receptors (FGFRs)

  • Application Summary: A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were reported .
  • Methods of Application: The compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .
  • Results: In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

4. Antidiabetic Drugs

  • Application Summary: Novel pyrrolo[2,3-d]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .
  • Methods of Application: In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC50 values in the 0.252–0.281 mM range .
  • Results: At a 200 μg/mL concentration, the exceptional percent inhibition values for compounds 5a, 5b, 5d, and 6a varied from 97.79±2.86% to 85.56±4.13% overperforming the standard (acarbose) .

5. Treatment of Hyperglycemia

  • Application Summary: The present compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
  • Methods of Application: The compounds are used to reduce the blood glucose .
  • Results: The compounds have shown efficacy in reducing blood glucose, which can be beneficial in treating type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

6. Inhibition of Breast Cancer Cell Proliferation

  • Application Summary: The compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
  • Methods of Application: The compound 4h was used in vitro to inhibit breast cancer 4T1 cell proliferation .
  • Results: In addition to inhibiting cell proliferation, 4h also significantly inhibited the migration and invasion of 4T1 cells .

7. Synthesis of Novel Immunomodulators

  • Application Summary: This compound is used in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which are novel immunomodulators targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation .
  • Methods of Application: The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .
  • Results: Compound 14c was identified as a potent, moderately selective JAK3 inhibitor, and the immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .

8. Biomedical Applications

  • Application Summary: Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers. More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
  • Methods of Application: The synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
  • Results: The biomedical applications of such compounds are diverse and include the synthesis of novel immunomodulators, antidiabetic drugs, and inhibitors of breast cancer cell proliferation .

9. Treatment of Disorders Involving Elevated Plasma Blood Glucose

  • Application Summary: The present compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
  • Methods of Application: The compounds are used to reduce the blood glucose .
  • Results: The compounds have shown efficacy in reducing blood glucose, which can be beneficial in treating type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)6-3-13-8-5-12-4-7(11)9(6)8/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJGZEWHTDMFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CN=CC(=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735058
Record name Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate

CAS RN

1234616-12-6
Record name Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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